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Compound of Interest

Compound Name: N-Stearoyltyrosine

Cat. No.: B15184855 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-Stearoyl-L-tyrosine is a long-chain N-acyl amino acid, a class of endogenous lipid signaling

molecules.[1] Structurally, it consists of the amino acid L-tyrosine linked to stearic acid, an 18-

carbon saturated fatty acid, via an amide bond.[1] This modification significantly increases the

lipophilicity of the parent amino acid, enabling it to participate in various biological processes at

the cellular membrane level. N-acyl amino acids, including N-Stearoyltyrosine, are

increasingly recognized for their diverse physiological roles, from inflammation and pain

modulation to neuroprotection, making them an area of active research for therapeutic

applications.[1][2] This guide provides a comprehensive overview of the core physicochemical

properties, experimental methodologies, and known signaling pathways of N-
Stearoyltyrosine.

Physicochemical Properties
The physicochemical characteristics of N-Stearoyltyrosine are fundamental to understanding

its biological behavior, including its absorption, distribution, metabolism, and excretion (ADME)

profile. Quantitative data, largely derived from predictive modeling due to the compound's

specialized nature, are summarized below.
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Property Value Source

Molecular Formula C₂₇H₄₅NO₄
Human Metabolome

Database[1]

Average Molecular Weight 447.66 g/mol Human Metabolome Database

Monoisotopic Mass 447.334858933 Da Human Metabolome Database

IUPAC Name

(2S)-2-(octadecanoylamino)-3-

(4-hydroxyphenyl)propanoic

acid

PubChem

Melting Point Not Available -

Water Solubility 0.0002 g/L (Predicted) ALOGPS

LogP (Octanol-Water Partition

Coefficient)
7.74 (Predicted) ALOGPS

pKa (Strongest Acidic) 3.91 (Predicted) ChemAxon

pKa (Strongest Basic) 1.34 (Predicted) ChemAxon

Experimental Protocols
Synthesis: Schotten-Baumann Reaction
The synthesis of N-Stearoyltyrosine is typically achieved via the Schotten-Baumann reaction,

which acylates the amino group of L-tyrosine with stearoyl chloride under basic conditions. This

method is robust for forming amide bonds and is widely used for preparing N-acyl amino acids.

Methodology:

Dissolution of Amino Acid: Dissolve L-tyrosine in an aqueous solution of sodium hydroxide

(e.g., 2M NaOH). The base deprotonates the carboxylic acid and amino groups, increasing

the nucleophilicity of the amine. The solution should be cooled in an ice bath to 10-15°C to

control the reaction's exothermicity and minimize hydrolysis of the acyl chloride.

Acylation: While vigorously stirring the cooled tyrosine solution, slowly add stearoyl chloride

(dissolved in a water-immiscible organic solvent like dichloromethane or diethyl ether)
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dropwise. The reaction occurs at the interface of the two phases. The base in the aqueous

phase neutralizes the hydrochloric acid (HCl) byproduct as it is formed, driving the reaction

to completion.

Reaction Monitoring: Maintain the reaction at a low temperature for several hours. The

progress can be monitored by thin-layer chromatography (TLC) by observing the

disappearance of the starting L-tyrosine.

Acidification and Extraction: After the reaction is complete, acidify the mixture with a strong

acid (e.g., concentrated HCl) to a pH of ~2. This protonates the carboxylic acid group of the

product, making it less water-soluble and causing it to precipitate or move into the organic

layer.

Isolation: If a precipitate forms, it can be collected by vacuum filtration. Alternatively, the

product can be extracted from the aqueous phase using an organic solvent like ethyl

acetate.

Purification: The crude product is then washed with water to remove any remaining salts.

Further purification can be achieved by recrystallization from a suitable solvent system (e.g.,

ethanol/water) to yield pure N-Stearoyl-L-tyrosine.
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Caption: General workflow for the synthesis and characterization of N-Stearoyltyrosine.
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Characterization Techniques
1. High-Performance Liquid Chromatography (HPLC): HPLC is used to assess the purity of the

synthesized N-Stearoyltyrosine and for quantification. A reverse-phase C18 column is

typically employed.

Mobile Phase: A gradient of water (often with 0.1% formic acid to improve peak shape) and

an organic solvent like acetonitrile or methanol.

Detection: UV detection is suitable due to the presence of the tyrosine chromophore

(typically monitored around 274 nm).

Expected Retention: Due to its high lipophilicity, N-Stearoyltyrosine will have a significantly

longer retention time compared to the parent L-tyrosine. A predicted retention time on a

specific UPLC C18 column is 9.27 minutes.

2. Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight and

structural integrity of the compound. Electrospray ionization (ESI) is a common technique for N-

acyl amino acids.

Expected Ion: In positive ion mode, the protonated molecule [M+H]⁺ at m/z 448.34 would be

expected.

Fragmentation (MS/MS): Tandem mass spectrometry can provide structural information. A

characteristic fragmentation pattern for N-acyl tyrosine derivatives involves the cleavage of

the amide bond, leading to a prominent fragment ion corresponding to the tyrosine moiety.

The protonated tyrosine fragment would appear at m/z 182.08, which can further lose a

molecule of water and carbon monoxide to produce a fragment at m/z 136.08.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural

elucidation. ¹H and ¹³C NMR spectra are standard.

Solvent: A deuterated solvent in which the compound is soluble, such as deuterated

chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), is used.

¹H NMR: Expected signals would include aromatic protons from the tyrosine ring, the alpha-

proton of the amino acid backbone, and a complex series of overlapping signals from the
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long aliphatic stearoyl chain.

¹³C NMR: A ¹³C NMR spectrum is available in the SpectraBase database, confirming the

presence of the expected carbon environments. Key signals would include the carbonyl

carbons of the amide and carboxylic acid, aromatic carbons, and the aliphatic carbons of the

stearoyl chain.

Biological Activity and Signaling Pathways
N-acyl amino acids (NAAs) are a class of lipid mediators that regulate various physiological

processes. Their cellular levels are controlled by a balance of synthesis and degradation.
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Caption: General metabolic pathway of N-acyl amino acids like N-Stearoyltyrosine.

The biosynthesis of many NAAs is catalyzed by peptidase M20 domain containing 1 (PM20D1),

which facilitates the condensation of a fatty acid with an amino acid. Degradation is primarily

mediated by the enzyme Fatty Acid Amide Hydrolase (FAAH), which hydrolyzes the amide

bond to release the constituent fatty acid and amino acid.

N-Stearoyltyrosine Signaling via the CB2 Receptor
N-Stearoyltyrosine has been shown to exert neuroprotective effects. Specifically, it can inhibit

the senescence of neural stem/progenitor cells that is induced by the amyloid-beta (Aβ) 1-42

peptide, a key factor in Alzheimer's disease. This protective action is mediated through the

cannabinoid receptor 2 (CB2).

The CB2 receptor is a G-protein coupled receptor (GPCR) that typically couples to the Gαi/o

subunit. Activation of this pathway leads to the inhibition of adenylyl cyclase, which in turn

decreases the intracellular concentration of cyclic AMP (cAMP). The reduction in cAMP levels

leads to lower activity of Protein Kinase A (PKA), a key downstream effector. This cascade

ultimately results in the inhibition of cellular senescence, promoting cell survival and

proliferation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [An In-depth Technical Guide to the Physicochemical
Properties of N-Stearoyltyrosine]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15184855#physicochemical-properties-of-n-
stearoyltyrosine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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